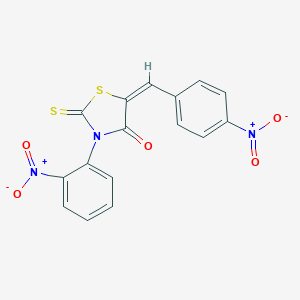
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one, also known as NBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NBT is a thiazolidinone derivative that exhibits a yellow color and is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various bacterial and fungal enzymes, such as chitinase and β-lactamase, which are involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, a process of programmed cell death. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer metastasis. In bacterial and fungal cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit cell wall synthesis and maintenance, resulting in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is its easy synthesis method, which allows for the production of large quantities of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the investigation of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one as a potential therapeutic agent for various diseases, such as cancer and bacterial infections. Another potential direction is the development of new synthetic methods for 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one that can improve its yield and purity. Additionally, the elucidation of the mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one can provide insights into its potential applications and limitations in various scientific fields.
Synthesemethoden
The synthesis of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-nitrobenzaldehyde and 4-nitrobenzyl mercaptan in the presence of ammonium acetate and acetic acid. The reaction proceeds under reflux conditions for several hours, resulting in the formation of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one as a yellow solid. The yield of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent concentrations.
Wissenschaftliche Forschungsanwendungen
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been explored as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of various bacterial and fungal strains. Furthermore, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in the field of catalysis, where it has been shown to exhibit catalytic activity in various organic reactions.
Eigenschaften
Produktname |
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C16H9N3O5S2 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(5E)-3-(2-nitrophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9N3O5S2/c20-15-14(9-10-5-7-11(8-6-10)18(21)22)26-16(25)17(15)12-3-1-2-4-13(12)19(23)24/h1-9H/b14-9+ |
InChI-Schlüssel |
IUPDDVFWTOSRKE-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304420.png)
![N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B304421.png)
![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)